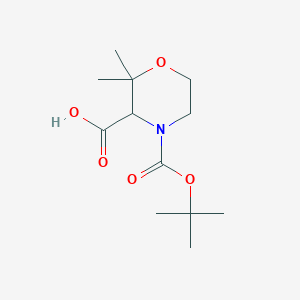

4-(Tert-butoxycarbonyl)-2,2-dimethylmorpholine-3-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of compounds with a Boc-protected amino group typically involves the reaction of the amino group with di-tert-butyl dicarbonate (Boc2O) in the presence of a base . This results in the formation of a carbamate with the release of carbon dioxide .Molecular Structure Analysis

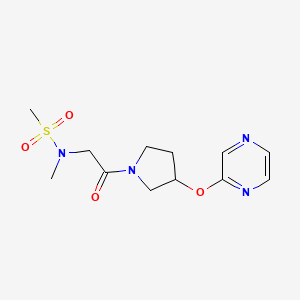

The molecular structure of compounds with a Boc-protected amino group typically includes a carbamate group (OC(O)NR2), where R is a tert-butyl group . The exact structure of “4-(Tert-butoxycarbonyl)-2,2-dimethylmorpholine-3-carboxylic acid” would depend on the specific locations of these groups on the morpholine ring .Chemical Reactions Analysis

The Boc group can be removed from the protected amino group by acid-catalyzed hydrolysis . This reaction is commonly used in peptide synthesis to selectively deprotect amino groups .Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” would depend on its specific structure . Compounds with a Boc-protected amino group are typically solid at room temperature and have a relatively high molecular weight .Applications De Recherche Scientifique

Organic Synthesis Applications

Polymer Synthesis Applications

This compound has contributed to the advancement of polymer science, especially in the synthesis of polyamides with flexible main-chain ether linkages. A related study involved the synthesis of polyamides using a bis(ether-carboxylic acid) derived from 4-tert-butylcatechol, demonstrating the chemical's utility in creating materials with high thermal stability and solubility in various solvents, which are essential attributes for high-performance polymers (S. Hsiao et al., 2000).

Biologically Active Molecule Synthesis

Additionally, derivatives of "4-(Tert-butoxycarbonyl)-2,2-dimethylmorpholine-3-carboxylic acid" have been explored in the synthesis of biologically active molecules. For example, an improved synthesis method for (3R)-2-(tert-Butoxycarbonyl)-7-hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid was described, which is relevant for the production of compounds with potential biological activities (Cong Liu et al., 2008).

Mécanisme D'action

Target of Action

It’s worth noting that compounds with the tert-butyloxycarbonyl (boc) group are often used in peptide synthesis . The Boc group serves as a protective group for amino acids during synthesis .

Mode of Action

The mode of action of 4-(Tert-butoxycarbonyl)-2,2-dimethylmorpholine-3-carboxylic acid involves its interaction with the target molecule through its Boc group. The Boc group is acid-labile, meaning it can be removed under acidic conditions . This property allows the Boc group to protect sensitive amino groups during peptide synthesis, and then be removed when no longer needed .

Biochemical Pathways

It’s known that boc-protected amino acids play a crucial role in peptide synthesis . They can influence the formation of peptide bonds, which are essential in the creation of proteins. These proteins then participate in various biochemical pathways within the body.

Pharmacokinetics

For instance, the Boc group’s ability to be removed under acidic conditions could potentially affect the compound’s absorption and distribution .

Result of Action

The molecular and cellular effects of this compound are likely related to its role in peptide synthesis. By protecting amino groups during synthesis, the Boc group helps ensure the correct formation of peptide bonds . This can influence the structure and function of the resulting proteins, which can have various effects at the molecular and cellular levels.

Action Environment

The action of this compound can be influenced by various environmental factors. For example, the pH of the environment can affect the removal of the Boc group . Additionally, factors such as temperature and the presence of other chemicals can potentially influence the compound’s stability and efficacy.

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

2,2-dimethyl-4-[(2-methylpropan-2-yl)oxycarbonyl]morpholine-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21NO5/c1-11(2,3)18-10(16)13-6-7-17-12(4,5)8(13)9(14)15/h8H,6-7H2,1-5H3,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJZYDQLMLYHLAE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(N(CCO1)C(=O)OC(C)(C)C)C(=O)O)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21NO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(8-Thiabicyclo[3.2.1]octan-3-ylmethyl)prop-2-enamide](/img/structure/B2566976.png)

![4-((1-(2-(cyclopentylamino)-2-oxoethyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)methyl)-N-methylcyclohexanecarboxamide](/img/structure/B2566978.png)

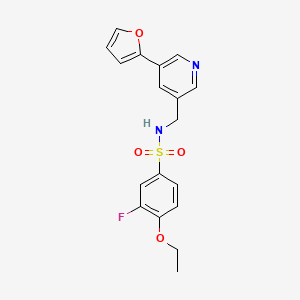

![N-(2,4-dimethylphenyl)-2-[6-(isopropylthio)-3-oxo[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl]acetamide](/img/structure/B2566980.png)

![1-cyclohexyl-1H,2H,3H,4H,9H-pyrido[3,4-b]indole](/img/structure/B2566982.png)

![methyl (2Z)-3-[(4-ethylphenyl)amino]-2-(phenylsulfonyl)acrylate](/img/structure/B2566984.png)

![methyl 2-((1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)propanoate](/img/structure/B2566992.png)

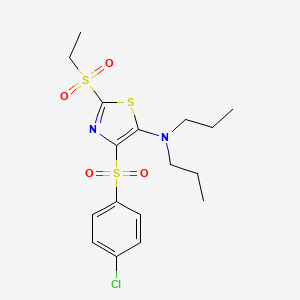

![N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-phenoxybenzamide](/img/structure/B2566993.png)

![3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-4-oxo-6-propyl-4H-chromen-7-yl dimethylcarbamate](/img/structure/B2566996.png)

![benzo[c][1,2,5]thiadiazol-5-yl(4-(1,1-dioxidotetrahydro-2H-thiopyran-4-yl)piperazin-1-yl)methanone](/img/structure/B2566997.png)

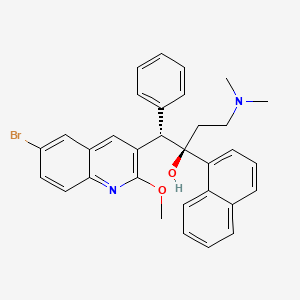

![N'-[(E)-(3-bromo-4-hydroxy-5-methoxyphenyl)methylidene]-2-[5-methyl-2-(propan-2-yl)phenoxy]acetohydrazide](/img/structure/B2566999.png)